molecular formula C23H16ClN3O B2648553 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole CAS No. 866131-90-0

4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole

Cat. No. B2648553
CAS RN: 866131-90-0
M. Wt: 385.85
InChI Key: NAOBNDVVJMMANF-UHFFFAOYSA-N
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Description

“4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole” is a chemical compound with the molecular formula C23H16ClN3O . It has an average mass of 385.846 Da and a monoisotopic mass of 385.098175 Da .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazole derivatives, such as “this compound”, can be achieved through a developed synthetic strategy . This process involves the cyclocondensation of 2-aminobenzimidazole with isoflavones in methanol (MeOH) in the presence of 3 equivalents of sodium methoxide (MeONa) .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimido[1,2-a]benzimidazole core with a 4-chlorobenzyl ether group attached to the phenyl ring .

Scientific Research Applications

Synthesis and Chemical Properties

Benzimidazole derivatives, including pyrido[1,2-a]benzimidazoles, have been synthesized using various chemical reactions, demonstrating the versatility and reactivity of these compounds. For instance, a study by Masters et al. (2011) explored the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the medicinal and material chemistry significance of these compounds due to their solubility and potential for DNA intercalation (Masters et al., 2011). Another research by Yan et al. (2019) developed a copper acetate aerobic oxidative one-pot synthesis method for pyrido[1,2-a]benzimidazoles from aminopyridines and phenylboronic acids, offering a simple and efficient approach to synthesizing these compounds (Yan et al., 2019).

Biological Activities

Research on benzimidazole derivatives also encompasses their biological activities, which may hint at potential applications in drug development and other fields. For example, Hafedh et al. (2022) synthesized novel pyrimido[1,2-a]benzimidazole derivatives and characterized them, laying the groundwork for further investigation into their biological properties (Hafedh et al., 2022).

properties

IUPAC Name

4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c24-17-11-9-16(10-12-17)15-28-22-8-4-1-5-18(22)20-13-14-25-23-26-19-6-2-3-7-21(19)27(20)23/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBNDVVJMMANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC3=NC4=CC=CC=C4N23)OCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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